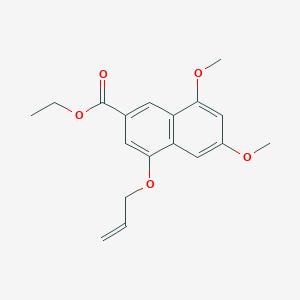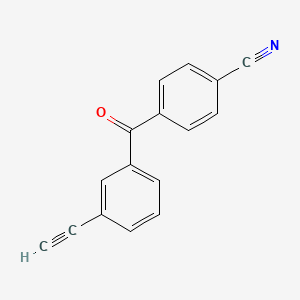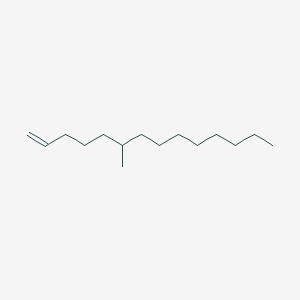
6-Methyltetradec-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyltetradec-1-ene is an organic compound belonging to the class of alkenes It is characterized by a long carbon chain with a double bond at the first carbon and a methyl group attached to the sixth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Methyltetradec-1-ene can be synthesized through several methods. One common approach involves the alkylation of 1-tetradecene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic processes involving the oligomerization of ethylene followed by selective hydrogenation and isomerization steps. Catalysts such as nickel or palladium are often employed to facilitate these reactions, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methyltetradec-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation of this compound in the presence of a palladium catalyst can yield 6-methyltetradecane.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms on the carbon chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under mild heating.
Reduction: Hydrogen gas with a palladium catalyst at room temperature.
Substitution: Chlorine gas in the presence of ultraviolet light.
Major Products Formed:
Oxidation: 6-Methyltetradecanol, 6-Methyltetradecanal, 6-Methyltetradecanoic acid.
Reduction: 6-Methyltetradecane.
Substitution: 6-Chloromethyltetradec-1-ene, 6-Bromomethyltetradec-1-ene.
Applications De Recherche Scientifique
6-Methyltetradec-1-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound can be used in studies related to lipid metabolism and membrane structure due to its long carbon chain.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and bioactive compounds.
Industry: It is utilized in the production of surfactants, lubricants, and polymer additives.
Mécanisme D'action
The mechanism of action of 6-Methyltetradec-1-ene involves its interaction with various molecular targets depending on the specific reaction or application. For instance, in oxidation reactions, the double bond of the alkene is attacked by oxidizing agents, leading to the formation of intermediate epoxides or hydroxyl groups. These intermediates further react to yield the final oxidized products.
Comparaison Avec Des Composés Similaires
1-Tetradecene: Similar in structure but lacks the methyl group at the sixth carbon.
6-Methyldodec-1-ene: Shorter carbon chain but similar methyl substitution pattern.
6-Methylhexadec-1-ene: Longer carbon chain with the same methyl substitution.
Uniqueness: 6-Methyltetradec-1-ene is unique due to its specific carbon chain length and methyl substitution, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific hydrophobicity and reactivity profiles.
Propriétés
Numéro CAS |
402483-83-4 |
|---|---|
Formule moléculaire |
C15H30 |
Poids moléculaire |
210.40 g/mol |
Nom IUPAC |
6-methyltetradec-1-ene |
InChI |
InChI=1S/C15H30/c1-4-6-8-9-10-12-14-15(3)13-11-7-5-2/h5,15H,2,4,6-14H2,1,3H3 |
Clé InChI |
XRFUKFXHZFFGIH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C)CCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


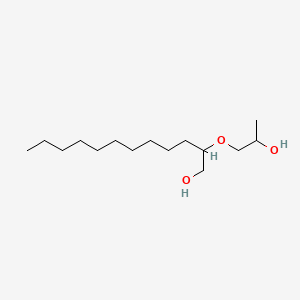

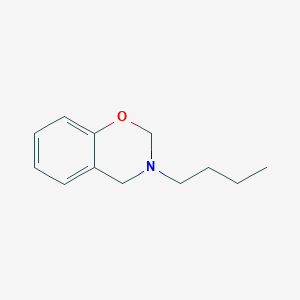
![Ethyl [(3R)-3-hydroxy-3-(thiophen-2-yl)propyl]methylcarbamate](/img/structure/B14239310.png)
![5-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]benzene-1,3-diol](/img/structure/B14239314.png)

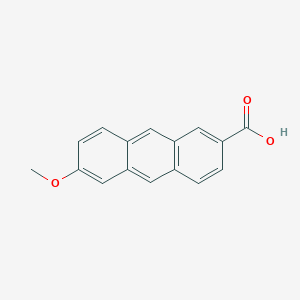
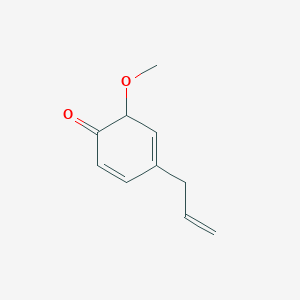
![N-{2-[Bis(2-hydroxyethyl)amino]ethyl}nonanamide](/img/structure/B14239333.png)
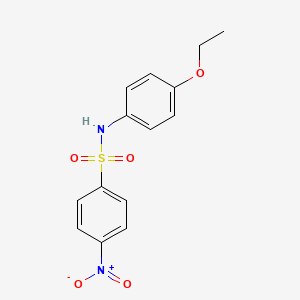
![4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine](/img/structure/B14239341.png)
![4-Methyl-N-(4-methylphenyl)-N-{4-[(2-phenylethenyl)sulfanyl]phenyl}aniline](/img/structure/B14239348.png)
